Triisononyl trimellitate

Description

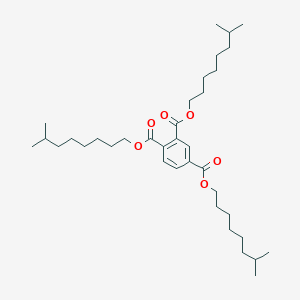

Structure

2D Structure

Properties

IUPAC Name |

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXSCXISVYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274203 | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53894-23-8, 890091-51-7 | |

| Record name | Triisononyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISONONYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Triisononyl Trimellitate

Triisononyl trimellitate is a complex organic compound with the chemical formula C₃₆H₆₀O₆. nih.gov It is the tri-ester of trimellitic acid and isononyl alcohol. The "isononyl" group is a branched nine-carbon alkyl chain, which contributes to the compound's unique physical properties.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 588.9 g/mol | nih.gov |

| Boiling Point | 311°C (at 5 mmHg) | alfa-chemistry.com |

| Flash Point | 465°F (240.5°C) | alfa-chemistry.com |

| Density | 0.98 g/mL at 20°C | chemicalbook.comlookchem.com |

| Water Solubility | 5.4 ng/L at 20°C | lookchem.com |

| Vapor Pressure | 3.48E-15 mmHg at 25°C | lookchem.com |

| Refractive Index | 1.486 | lookchem.com |

Synthesis and Manufacturing of Triisononyl Trimellitate

The manufacturing process generally involves the following steps:

Reaction: Trimellitic anhydride (B1165640) and an excess of isononyl alcohol are charged into a reactor. The molar ratio of isononyl alcohol to trimellitic anhydride is typically in the range of 3.5:1 to 4.5:1 to drive the reaction to completion. google.com

Catalysis: A catalyst is added to facilitate the esterification reaction. While traditional processes may have used acid catalysts like sulfuric acid, modern methods often employ titanium-based catalysts, such as tetrabutyl titanate and titanium isopropylate, which are considered more environmentally friendly. google.comgst-chem.com

Esterification and Water Removal: The mixture is heated to temperatures between 185°C and 245°C. google.com The water produced during the esterification is continuously removed to shift the equilibrium towards the product side. This can be achieved through azeotropic distillation.

Neutralization and Purification: After the reaction is complete, the crude product is neutralized to remove any remaining acidic catalyst and unreacted trimellitic acid. This is often done using an alkaline solution like sodium hydroxide. google.com The excess isononyl alcohol is then removed, typically through vacuum distillation.

Decolorization and Filtration: The product may undergo a decolorization step, for example, using activated carbon or atlapulgite clay, to achieve the desired clarity and color. google.com The final step is filtration to remove any solid impurities, resulting in the purified triisononyl trimellitate.

Environmental Distribution, Fate, and Transport of Triisononyl Trimellitate

Environmental Occurrence and Prevalence

The widespread use of TINTM in products like polymers, rubber, and plastics contributes to its release and subsequent detection in the environment, particularly indoors. europa.eu

Indoor dust has been identified as a significant reservoir for many plasticizers, including Triisononyl trimellitate. researchgate.net This is largely due to the abrasion and off-gassing from consumer products containing the chemical.

A notable study conducted in South China investigated the presence of 34 emerging plasticizers in house dust and hand wipe samples. acs.orgnih.gov The results showed a frequent detection of 27 of these plasticizers. acs.orgnih.gov this compound was among those detected, with a median concentration of 64.4 ng/g in the house dust samples analyzed. acs.orgnih.govnih.gov Its presence was also confirmed in hand wipes, indicating a potential pathway for human contact. researchgate.netacs.orgnih.gov Other research has also pointed to the ubiquitous occurrence of various non-phthalate plasticizers in home environments. acs.orgnih.gov For instance, studies in Danish kindergartens have also identified the presence of TINTM in indoor dust samples. researchgate.net

Table 1: Detection of this compound in Indoor Environments

| Sample Matrix | Location | Median Concentration | Reference |

|---|---|---|---|

| House Dust | South China | 64.4 ng/g | acs.org, nih.gov, nih.gov |

| Hand Wipes | South China | Detected (Total emerging plasticizers median level of 4680 ng) | acs.org, nih.gov |

| Kindergarten Dust | Denmark | Detected | researchgate.net |

Studies comparing plasticizer concentrations across different geographical regions have highlighted significant spatial variations in their distribution. Research investigating non-phthalate plasticizers in house dust from five regions—two in China and one each in Vietnam, Australia, and the United States—found differences in both the abundance and the composition profiles of these chemicals. nih.gov The median total concentrations of all non-phthalate plasticizers varied widely, from 17.8 μg/g in Hanoi to 252 μg/g in Guangzhou. acs.orgnih.gov While this study focused on a range of plasticizers, it underscores the geographical differences in the use and environmental accumulation of these compounds, including trimellitates. nih.gov

Another investigation in the European Union examined plasticizers in various indoor settings, such as offices and daycare centers in Sweden, also revealing varying concentration levels depending on the environment and sampling time (winter vs. spring). nih.gov

Detection in Indoor Environments (e.g., House Dust)

Environmental Persistence and Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photolysis, and hydrolysis.

The degradation of a chemical by light (photolysis) and water (hydrolysis) can be significant environmental fate processes.

Photolytic Degradation : A study assessing photodegradation in aquatic environments found that this compound exhibits low photoreactivity. unito.it This is attributed to its very low absorption of light, despite having a relatively high quantum yield. unito.it For a structurally similar compound, tris(2-ethylhexyl) trimellitate (TOTM), it is noted that it contains structural components (chromophores) that can absorb sunlight at wavelengths greater than 290 nm, which may make it susceptible to direct photolysis. nih.govechemi.com In the atmosphere, the vapor phase of TOTM is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours. nih.gov

Hydrolytic Degradation : There is some conflicting information regarding the hydrolytic stability of TINTM. One technical data sheet for a commercial product containing TINTM emphasizes its outstanding hydrolytic resistance. traquisa.com Conversely, for the related compound TOTM, hydrolysis is suggested to be a potentially important environmental fate process, with estimated half-lives of 12 to 120 days. nih.gov Esters, as a chemical class, can react with water to form alcohols and acids. echemi.com

Table 2: Summary of Degradation Pathways for this compound

| Degradation Pathway | Finding | Reference |

|---|---|---|

| Biodegradation | Predicted to be the dominant degradation pathway over photodegradation in aquatic systems. | unito.it |

| Photodegradation | Low photoreactivity in aquatic systems due to low light absorption. | unito.it |

| Hydrolysis | Reported as having outstanding hydrolytic resistance in one source, while hydrolysis is considered potentially important for similar compounds. | traquisa.com, nih.gov |

The physical and chemical properties of this compound dictate its stability and behavior in the environment. It is described as a substance that is very stable to the action of chemical and external agents. traquisa.com Its high molecular weight and low volatility mean it is resistant to loss through evaporation. researchgate.nettraquisa.com

Given its high log Koc value, TINTM is expected to be immobile in soil and adsorb strongly to suspended solids and sediment in aquatic environments. canada.ca This reduces its mobility and bioavailability in these compartments. Technical data indicates it is stable under normal storage and use conditions and does not undergo yellowing when exposed to light. traquisa.com

Photolytic and Hydrolytic Degradation Studies

Bioaccumulation and Bioconcentration Potential

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. For this compound, this is evaluated through its potential for trophic transfer and its uptake in various life forms.

Trophic Transfer and Biomagnification Studies

Trophic transfer is the process by which contaminants are passed from one level of a food web to the next. Biomagnification is the increasing concentration of these contaminants in organisms at successively higher levels in the food chain.

While extensive field studies on the biomagnification of many alternative plasticizers are limited, the physicochemical properties of trimellitates suggest a potential for bioaccumulation. researchgate.net Alternative plasticizers, including trimellitates, possess comparable logKow values (a measure of lipophilicity or fat-solubility) to traditional phthalate (B1215562) plasticizers, which indicates a potential for accumulation in organisms. researchgate.netnih.gov Specifically, the logKow for adipates, cyclohexane (B81311) dicarboxylic acids, phosphate (B84403) esters, sebacates, and terephthalates ranges from 2.7 to 14.8, which is comparable to the 7.5 to 10.4 range of phthalates. researchgate.net

However, direct, comprehensive studies focusing specifically on the trophic transfer and biomagnification of this compound in various food webs are not widely available in the reviewed literature. researchgate.netnih.gov Research on other types of alternative plasticizers, such as phosphate esters, has shown mixed results, with some studies indicating biomagnification and others suggesting bio-dilution within the food web. nih.gov This highlights the complexity of predicting the trophic fate of these compounds, which can be influenced by specific environmental conditions and the structure of the local food web. nih.gov

Uptake and Accumulation in Biota (e.g., aquatic species)

The uptake and accumulation of a substance in individual organisms (biota) are precursors to its potential transfer through the food web. Due to its very low solubility in water, the release of TINTM from products is generally considered minimal. kinampark.com

Studies on related plasticizers provide some insight. For certain phthalates, toxicity to aquatic organisms, which is related to uptake, increases with the straight carbon chain length of their esterified alcohols up to five carbons. sci-hub.se For phthalates with longer carbon chains, the very high lipophilicity and correspondingly low water solubility can limit their bioavailability and subsequent accumulation in aquatic species. sci-hub.se While specific data for TINTM is sparse, some alternative plasticizers have demonstrated a potential to cause toxicity in aquatic species, suggesting uptake does occur. researchgate.netnih.gov There remains a significant lack of information and a need for further research on the uptake and accumulation of many emerging plasticizers, including TINTM, in various aquatic organisms. researchgate.net

Environmental Emission Pathways and Release Scenarios

Emissions from Manufacturing and Processing Facilities

The primary release of plasticizers into the environment historically occurs during the manufacturing and compounding processes required to incorporate them into polymers like PVC. kinampark.com These emissions are largely due to evaporation when the materials are heated. kinampark.com However, the industry has progressively reduced these losses by installing control technologies such as incinerators, scrubbing systems, and filtration equipment. kinampark.com A shift towards less volatile plasticizers also contributes to lower emission rates. kinampark.com

The manufacturing process of TINTM itself can be a source of pollution. Some production methods are noted to have high energy consumption and can generate significant amounts of wastewater, leading to environmental pollution. google.com Safety data sheets for TINTM emphasize the need for adequate ventilation and engineering controls, such as fume scrubbers or filters, to reduce emissions to acceptable levels in industrial settings. avient.com

Release from Product Use and Disposal

This compound is used in a variety of applications, including polymers, lubricants, and greases. europa.eu Its release from consumer and industrial products can occur through several pathways. The European Chemicals Agency (ECHA) has outlined several scenarios for environmental release.

Table 1: Environmental Release Scenarios for this compound

| Use Type | Release Scenario |

|---|---|

| Industrial Use | Formulation in materials and mixtures. europa.eu |

| In the production of articles (e.g., plastic, rubber products). europa.eu | |

| Industrial abrasion with low release rates (e.g., cutting of textiles, grinding of metal). europa.eu | |

| Professional Use | Indoor use in closed systems with minimal release (e.g., cooling liquids, oil-based heaters). europa.eu |

| Outdoor use resulting in inclusion into or onto materials (e.g., binding agent in paints). europa.eu | |

| Consumer Use | Indoor and outdoor use in long-life materials with low release rates (e.g., plastic construction materials). europa.eu |

This table is generated based on information from the European Chemicals Agency (ECHA). europa.eu

Disposal of products containing TINTM is another critical pathway. Due to its insolubility in water, release during disposal is considered minimal. kinampark.com Recommended disposal methods focus on containment and controlled destruction to prevent environmental contamination.

Table 2: Disposal and Waste Management of this compound

| Method | Description |

|---|---|

| Material Disposal | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. chemicalbook.com |

| Container Disposal | Containers can be triple-rinsed and offered for recycling or reconditioning. chemicalbook.com Alternatively, packaging can be punctured and disposed of in a sanitary landfill. chemicalbook.com |

| General Precautions | Do not contaminate water, foodstuffs, or discharge to sewer systems. avient.comchemicalbook.com Waste should not be disposed of untreated to the sewer. avient.com |

This table is generated based on information from chemical safety data sheets. avient.comchemicalbook.com

Ultimately, while TINTM is designed for low volatility and permanence in products, its lifecycle provides multiple pathways for potential environmental release, which are managed through engineering controls, specified use conditions, and regulated disposal practices. kinampark.comeuropa.euchemicalbook.com

Migration and Leaching Studies of Triisononyl Trimellitate from Polymeric Materials

Experimental Design for Migration Assessment

To evaluate the migration of plasticizers from food contact materials, standardized food simulants are employed to represent different types of foodstuffs. The selection of a simulant depends on the properties of the food that the material is intended to contact.

Commonly used food simulants include:

Simulant A: 10% ethanol (B145695) (v/v) in water, for aqueous foods.

Simulant B: 3% acetic acid (w/v) in water, for acidic foods (pH < 4.5).

Simulant C: 20% ethanol (v/v) in water, for alcoholic foods with up to 20% alcohol content.

Simulant D1: 50% ethanol (v/v) in water, for oil-in-water emulsions and alcoholic foods with over 20% alcohol content.

Simulant D2: Vegetable oil (e.g., olive oil or sunflower oil), for fatty or lipophilic foods.

Simulant E: Poly (2, 6-diphenyl-p-phenylene oxide), for dry foods.

While specific migration data for Triisononyl trimellitate (TINTM) is limited in publicly available literature, studies on its close structural analogue, Tris(2-ethylhexyl) trimellitate (TOTM), provide valuable insights. TINTM is generally considered to be an even more permanent plasticizer with lower migration rates than TOTM. google.comethernet.edu.et A notable study investigated the migration of TOTM from Polyvinyl chloride (PVC) into various fatty food simulants. The results highlight the influence of the simulant's chemical nature on the extent of migration.

Table 1: Migration of Tris(2-ethylhexyl) trimellitate (TOTM) from PVC into Fatty Food Simulants at 40°C after 3 Days This interactive table presents data for TOTM, a structural analogue of TINTM. TINTM is expected to exhibit even lower migration levels under similar conditions.

| Food Simulant | Simulant Type | Migration (mg/dm²) | Percentage of Initial Plasticizer Migrated (%) |

| Isooctane (B107328) | Fatty Food Simulant | 1400 | 94% |

| Ethanol (95%) | Fatty Food Simulant | 450 | 49% |

| Source: Adapted from Hamdani and Feigenbaum (1996), as cited in the Government of Canada Screening Assessment, 2018. canada.ca |

The data demonstrates that lipophilic simulants can extract significant amounts of the plasticizer, with isooctane being a more aggressive solvent than ethanol under these test conditions.

The migration of plasticizers is a kinetic process heavily influenced by both temperature and the duration of contact. researchgate.net Generally, an increase in temperature accelerates the diffusion processes, leading to a higher rate and extent of migration. researchgate.net Similarly, longer contact times allow for more significant mass transfer from the polymer to the surrounding medium.

Migration studies are therefore conducted under controlled temperature and time conditions that reflect or exceed those of the intended application. For instance, testing might be performed at elevated temperatures to simulate long-term storage at ambient temperature. The kinetics of migration often show an initial rapid release, which then slows as the concentration of the plasticizer at the polymer's surface decreases and the diffusion path from the bulk material lengthens. researchgate.net The 1996 study by Hamdani and Feigenbaum, for example, used conditions of 40°C for a 3-day period to assess the migration of TOTM, illustrating a standardized approach to capturing this temperature and time-dependent behavior. canada.ca Research on other plasticizers confirms that while the total migrated mass increases over time, the average migration rate tends to decrease during the test period.

Food Simulant-Based Migration Testing

Factors Influencing Migration Rates

The rate at which TINTM leaches from a polymer is not solely a property of the plasticizer itself but is determined by a complex interplay of factors involving the polymer, the plasticizer's concentration and compatibility, and the external environment.

The chemical nature and physical structure of the polymer matrix are fundamental to plasticizer retention. In PVC, a polar polymer, the plasticizer molecules position themselves between the polymer chains, disrupting the strong intermolecular forces and imparting flexibility. The effectiveness of this interaction depends on the compatibility between the polymer and the plasticizer. TINTM's high molecular weight and chemical structure promote strong compatibility with PVC, which in turn hinders its ability to diffuse through the matrix and migrate out. sci-hub.seescholarship.org The morphology of the final plasticized material, including its degree of crystallinity and the presence of any voids or defects, can also create pathways for or barriers against plasticizer migration.

For a plasticizer to be retained effectively, it must be highly compatible with the polymer. google.com Compatibility is largely governed by the principle of "like dissolves like," where substances with similar polarity and solubility parameters tend to be miscible. sci-hub.se TINTM is a high molecular weight plasticizer (molecular weight of 588 g/mol ) which contributes to its low volatility and high permanence. google.comescholarship.org Its larger molecular size and branched isononyl chains create significant van der Waals forces with the PVC polymer chains, anchoring it more securely within the matrix compared to smaller, more linear plasticizers. google.com

While a higher concentration of plasticizer can create a steeper concentration gradient, which is a driving force for diffusion, compatibility remains the more critical factor. If a plasticizer has poor compatibility, it will tend to exude or migrate from the polymer even at lower concentrations. google.com Conversely, a highly compatible plasticizer like TINTM can be used at effective concentrations with minimal migration. google.comethernet.edu.et

External environmental conditions play a significant role in dictating migration rates.

Temperature: As a key determinant of kinetic energy, higher temperatures increase the mobility of both the plasticizer molecules and the polymer chains. This enhanced movement facilitates the diffusion of the plasticizer to the surface of the material, thereby increasing the rate of leaching into the contact medium. researchgate.net

Contact Medium: The nature of the medium in contact with the polymer is a critical factor. The migration of a lipophilic (fat-loving) plasticizer like TINTM is significantly higher into fatty or oily media than into aqueous, non-fatty media. kinampark.com This is because the plasticizer has a higher affinity for and solubility in the fatty medium. The data for the analogue TOTM, which showed substantially higher migration into isooctane and sunflower oil compared to aqueous simulants, clearly illustrates this principle. kinampark.com Therefore, the risk of migration is greatest when TINTM-plasticized materials are in contact with fatty foods or liquids.

Plasticizer Concentration and Compatibility within the Polymer

Quantitative Analysis of Migrated this compound

The quantification of this compound (TINTM) that has migrated from polymeric materials is crucial for assessing potential exposure and ensuring product safety. This process involves sophisticated analytical techniques capable of detecting and measuring low concentrations of the substance in various sample matrices.

Analytical Techniques for Extractables and Leachables

The analysis of extractables (substances that can be extracted from a material under exaggerated conditions) and leachables (substances that migrate from a material under normal use conditions) typically employs a combination of chromatographic and spectrometric methods. youtube.comaphinfo.com These techniques are chosen for their ability to separate complex mixtures and provide both qualitative and quantitative information about the individual components. youtube.comaphinfo.com

A general approach for identifying and quantifying leachables involves several steps. aphinfo.com Initially, a screening is performed to detect a wide range of potential migrants. youtube.com This is often followed by targeted analysis to accurately quantify specific compounds of interest, such as TINTM. The choice of analytical technique depends on the chemical properties of the analyte, including its volatility and polarity. aphinfo.com

Commonly used analytical techniques for the determination of plasticizers like this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. youtube.comaphinfo.com GC separates the components of a mixture, and MS provides detailed structural information for identification and quantification. youtube.comaphinfo.com Headspace GC-MS is particularly useful for analyzing volatile compounds. aphinfo.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of non-volatile and thermally labile compounds that are not amenable to GC analysis. youtube.comaphinfo.com It is widely used for the detection of plasticizers in various samples. youtube.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS can be employed to screen for up to 70 different elements, including heavy metals, which might be present as impurities or catalysts in the plastic material. youtube.com

The process of a comprehensive extractables and leachables study often begins with subjecting the material to harsh extraction conditions, such as using various solvents and refluxing, to create an extractables profile. youtube.com Subsequently, a leachables study is conducted under conditions that simulate real-world use to determine if any of the identified extractables have migrated into the product. youtube.com

Table 1: Analytical Techniques for Extractables and Leachables Analysis

| Analytical Technique | Analytes | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile organic compounds | Separation, identification, and quantification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Non-volatile and thermally labile compounds | Separation, identification, and quantification |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental entities (e.g., heavy metals) | Screening and quantification of elemental impurities |

Mitigation Strategies for Plasticizer Migration

The migration of plasticizers like this compound from polymeric materials is a significant concern, and various strategies have been developed to minimize this phenomenon. nih.govkinampark.com Since plasticizers are not chemically bound to the polymer matrix, they can leach out over time, particularly under certain environmental conditions. nih.govkinampark.com

One of the primary approaches to reduce migration is to enhance the permanence of the plasticizer within the polymer. kinampark.comgoogle.com Trimellitate esters, including TINTM, are known for their lower volatility and reduced migration rates compared to some other plasticizer classes, contributing to their use in applications requiring greater permanence. kinampark.comgoogle.com

Key strategies to mitigate plasticizer migration include:

Selection of High Molecular Weight Plasticizers: Plasticizers with higher molecular weight, such as TINTM, generally exhibit lower migration rates due to their reduced mobility within the polymer matrix. google.com

Surface Extraction: This method involves briefly exposing the plasticized material to a solvent that dissolves the plasticizer. kinampark.com The subsequent drying of the material results in a non-uniform distribution of the plasticizer, with a lower concentration at the surface. kinampark.com This creates a rigid surface layer that acts as a barrier, significantly reducing the interfacial mass transfer of the plasticizer. kinampark.com Studies have shown that this treatment can decrease the leaching of plasticizers from PVC by more than 50%. kinampark.com

Blending with Other Plasticizers: In some applications, blending different types of plasticizers can be a cost-effective way to meet performance specifications while managing migration. google.com For instance, trimellitate esters are sometimes blended with other phthalates to improve processability and reduce costs, though the concentration of the more volatile plasticizer is carefully controlled. google.com

Development of Non-migratory Plasticizers: Ongoing research focuses on developing novel plasticizers that are inherently less prone to migration. nih.gov One such approach involves creating plasticizers from renewable resources, like cashew shell oil, that can be chemically integrated into the polymer structure, effectively preventing them from leaching out. nih.gov

Table 2: Strategies to Mitigate Plasticizer Migration

| Mitigation Strategy | Description |

| High Molecular Weight Plasticizers | Utilizing plasticizers with larger molecules, which have lower mobility within the polymer. google.com |

| Surface Extraction | Treating the material surface with a solvent to remove plasticizer, creating a barrier layer. kinampark.com |

| Plasticizer Blending | Combining different plasticizers to optimize properties and reduce migration of more volatile components. google.com |

| Use of Antioxidants | Incorporating additives that prevent material degradation and help maintain plasticizer integrity. google.comweber.hu |

| Non-migratory Plasticizers | Developing new plasticizers that form stronger bonds or are chemically bound to the polymer. nih.gov |

Toxicological Assessment and Health Impact Research of Triisononyl Trimellitate

Systemic Toxicity Investigations

Systemic toxicity studies aim to identify the potential for a substance to cause adverse effects in various organs and systems following repeated exposure. For trimellitates, these investigations have primarily focused on oral exposure routes in animal models.

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no toxic or adverse effects were seen, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest dose at which an adverse effect was observed. toxmsdt.comnumberanalytics.com These values are critical for risk assessment. toxmsdt.com For the trimellitates group, NOAELs and LOAELs have been established through several repeated-dose oral toxicity studies in rats.

In a 28-day study where an analogue, tricaprylyl/capryl trimellitate, was administered by gavage to rats, the NOAEL was determined to be 300 mg/kg/day. cir-safety.org At the higher dose of 1000 mg/kg/day, a slight but statistically significant increase in both absolute and relative liver weights was observed in male and female rats, establishing this as the LOAEL. cir-safety.org In a longer, 13-week gavage study with the same compound, the NOAEL was 500 mg/kg/day. cir-safety.org

For triethylhexyl trimellitate (TEHTM), another analogue, a 90-day dietary study in rats established a NOAEL of 225 mg/kg bw/day, with some effects on liver and spleen weights observed at higher doses. canada.cacir-safety.org A 28-day dietary study with TEHTM reported hepatomegaly (enlarged liver) at concentrations of 0.67% and 2.0% in the feed. cir-safety.org

Interactive Table: NOAEL and LOAEL Data for Trimellitate Analogues Click on the headers to sort the data.

| Compound | Species | Study Duration | NOAEL | LOAEL | Observed Effects at LOAEL | Reference |

| Tricaprylyl/capryl trimellitate | Rat | 28 Days (gavage) | 300 mg/kg/day | 1000 mg/kg/day | Increased absolute and relative liver weights | cir-safety.org |

| Tricaprylyl/capryl trimellitate | Rat | 13 Weeks (gavage) | 500 mg/kg/day | - | Not specified | cir-safety.org |

| Triethylhexyl trimellitate (TEHTM) | Rat | 90 Days (diet) | 225 mg/kg/day | >225 mg/kg/day | Effects on liver and spleen weights | canada.ca, cir-safety.org |

| Triethylhexyl trimellitate (TEHTM) | Rat | 28 Days (diet) | 0.2% in feed | 0.67% in feed | Hepatomegaly | cir-safety.org |

| 1,2,4-Benzenetricarboxylic acid, mixed decyl and octyl triesters (MDOT) | Rat | 28 Days (gavage) | 300 mg/kg/day | 1000 mg/kg/day | Increased liver weights, changes in hematology and clinical chemistry | canada.ca |

The liver is consistently identified as the most common systemic target organ in repeated-dose toxicity studies involving trimellitates. industrialchemicals.gov.au However, the severity of the effects and the doses required to produce them vary among the different trimellitate esters. industrialchemicals.gov.au

In studies with TEHTM, effects such as hepatomegaly have been reported. cir-safety.org For tricaprylyl/capryl trimellitate, increased absolute and relative liver weights were noted at a dose of 1000 mg/kg/day in a 28-day study. cir-safety.org Similarly, for the analogue 1,2,4-benzenetricarboxylic acid, mixed decyl and octyl triesters (MDOT), statistically significant increases in absolute and relative liver weights were seen in both male and female rats at 1000 mg/kg/day, along with changes in clinical chemistry markers such as increased Alanine Aminotransferase (ALT). canada.ca These effects were found to be reversible after a 2-week recovery period. canada.ca While these liver effects are noted, there is not sufficient evidence to conclude they are related to peroxisome proliferation, a mechanism of liver toxicity associated with some other plasticizers like certain phthalates. industrialchemicals.gov.aukinampark.com

Evaluation of No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL)

Genotoxicity and Carcinogenicity Assessments

Genotoxicity assays investigate the potential of a chemical to damage genetic material (DNA), while carcinogenicity studies assess its potential to cause cancer. vichsec.orgnih.govnih.gov

Based on the weight of evidence from available in vitro (test tube) and in vivo (animal) studies, trimellitate analogues like TEHTM and tricaprylyl/capryl trimellitate are not considered to be genotoxic. canada.cacanada.cacir-safety.org

No long-term carcinogenicity bioassays are available specifically for Triisononyl trimellitate or other members of this chemical group. industrialchemicals.gov.aucir-safety.org However, based on the collective evidence, including the negative genotoxicity results and a lack of structural alerts for carcinogenicity, the carcinogenic potential of trimellitates is expected to be low, and certainly lower than that of a compound like DEHP. industrialchemicals.gov.aucir-safety.org Regulatory assessments have concluded that there is not sufficient evidence to classify these chemicals as carcinogenic. industrialchemicals.gov.au

Table of Chemical Compounds Mentioned

| Chemical Name | Abbreviation / Common Name | CAS Registry Number |

| This compound | TINTM | 53894-23-8 |

| Tri(2-ethylhexyl) trimellitate | TEHTM, TOTM | 3319-31-1 |

| 1,2,4-Benzenetricarboxylic acid, trioctyl ester | Tri-n-octyl trimellitate | 89-04-3 |

| Tricaprylyl/capryl trimellitate | TM8-10 | 90218-76-1 |

| 1,2,4-Benzenetricarboxylic acid, mixed decyl and octyl triesters | MDOT | 90218-76-1 |

| Di(2-ethylhexyl) phthalate (B1215562) | DEHP | 117-81-7 |

In Vitro and In Vivo Genotoxicity Testing

The genotoxic potential of trimellitates, including TINTM, has been evaluated using a variety of tests. For the analogue, triethylhexyl trimellitate (TOTM), a comprehensive set of studies has been conducted. These include multiple in vitro bacterial reverse mutation assays (Ames tests) using Salmonella typhimurium strains TA1535, TA97, TA98, and TA100, both with and without metabolic activation, all of which yielded negative results. industrialchemicals.gov.au Further in vitro testing on TOTM, such as chromosomal aberration tests in human lymphocytes and Chinese hamster lung (CHL/IU V79) fibroblasts, and gene mutation tests in mouse lymphoma L5178Y cells and Chinese hamster ovary (CHO/HGPRT) cells, also showed no genotoxic effects. industrialchemicals.gov.au An unscheduled DNA synthesis test in primary rat hepatocytes was also negative. industrialchemicals.gov.au In vivo, a dominant lethal test in male Swiss mice did not indicate genotoxic activity. industrialchemicals.gov.au Based on the available data for analogue compounds, TINTM is not considered to have genotoxic potential. industrialchemicals.gov.aucanada.ca

Table 1: Summary of Genotoxicity Studies on Analogue Triethylhexyl Trimellitate (TOTM)

| Test Type | System/Organism | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation | S. typhimurium TA1535, TA97, TA98, TA100 | With & Without | Negative | industrialchemicals.gov.au |

| Chromosomal Aberration | Human Lymphocytes | With & Without | Negative | industrialchemicals.gov.au |

| Chromosomal Aberration | CHL/IU V79 Fibroblasts | With & Without | Negative | industrialchemicals.gov.au |

| Gene Mutation (tk locus) | Mouse Lymphoma L5178Y | With & Without | Negative | industrialchemicals.gov.au |

| Gene Mutation (HGPRT locus) | Chinese Hamster Ovary (CHO) | With & Without | Negative | industrialchemicals.gov.au |

| Unscheduled DNA Synthesis | Primary Rat Hepatocytes | N/A | Negative | industrialchemicals.gov.au |

| Dominant Lethal Test | Male Swiss Mice | N/A (in vivo) | Negative | industrialchemicals.gov.au |

Exposure Pathways and Human Biomonitoring

Human exposure to this compound can occur through various pathways, reflecting its use in a wide range of consumer and industrial products.

Inhalation and dermal contact are significant potential exposure routes for TINTM. industrialchemicals.gov.au Worker exposure can occur during the manufacturing and formulation of products containing TINTM, particularly in open or manual processes involving transfer, blending, and quality control. industrialchemicals.gov.au For the general public, dermal exposure may occur through contact with domestic products, and both dermal and incidental inhalation exposure can result from the use of sprays, aerosolized products, or loose powders containing the substance. industrialchemicals.gov.au While TINTM is considered a slight skin and eye irritant in its undiluted form, the risk of local irritant effects from formulated products is predicted to be low. industrialchemicals.gov.au Due to their higher molecular weights and partition coefficients, dermal absorption of trimellitates is expected to be low. industrialchemicals.gov.au

Ingestion is another primary pathway for human exposure to TINTM, mainly through the consumption of contaminated food and incidental ingestion of household dust. industrialchemicals.gov.auacs.org TINTM can migrate from food contact materials, such as soft polyvinyl chloride (PVC), into food, although this migration is generally expected to be at very low levels. industrialchemicals.gov.au A study in South China detected this compound in house dust at a median concentration of 64.4 ng/g, indicating widespread presence in the indoor environment. acs.org The frequent detection of emerging plasticizers, including TINTM, in house dust suggests that dust ingestion is a relevant exposure route. acs.orgresearchgate.net

Human biomonitoring studies for TINTM specifically are limited. However, research on other plasticizers demonstrates the utility of measuring metabolites in biological samples like urine to assess internal exposure. For instance, studies on the plasticizer DINCH have successfully used its oxidative metabolites as biomarkers to quantify exposure in the population. nih.gov The detection of these metabolites in urine confirms their absorption and metabolism by the body. nih.gov Similar methodologies could be applied to TINTM, where its metabolites would serve as specific biomarkers of exposure. acs.org The analysis of hand wipes has also been used as a non-invasive method to assess dermal exposure, with a study detecting a median total level of 4680 ng of emerging plasticizers, including TINTM, on volunteers' hands. acs.org

Ingestion Exposure via Environmental Matrices

Read-Across Approaches and Structure-Activity Relationship (SAR) Studies

In the absence of comprehensive toxicological data for every chemical, regulatory agencies and researchers utilize read-across and Structure-Activity Relationship (SAR) approaches. canada.canih.gov These methods use data from well-studied, structurally similar chemicals (analogues) to predict the toxicity of a data-poor target chemical. nih.gov

For the trimellitates group, including TINTM, triethylhexyl trimellitate (TEHT or TOTM) is often used as the primary analogue for hazard evaluation due to the availability of a more extensive dataset. canada.cacanada.ca This approach is based on the structural similarity, as all trimellitates are tri-esters of trimellitic acid, differing only in their alcohol side chains. canada.ca For example, the assessment of reproductive toxicity for the entire group of high molecular weight trimellitates relies heavily on data from TOTM. industrialchemicals.gov.au

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are also employed. canada.caopen.ac.uk These computational tools help to fill data gaps and prioritize chemicals for further testing. nih.govnih.gov For instance, ToxCast™, a high-throughput screening program, has used such models to evaluate thousands of chemicals, including this compound, for potential biological activity across various pathways. nih.govnih.gov The effectiveness of SAR-based read-across is enhanced by considering metabolic pathways and modes of action, which can explain differences in toxicity among structurally similar compounds. nih.gov

Analogue Selection and Justification (e.g., TOTM, TEHT)

In the absence of comprehensive toxicological data for this compound (TINTM), regulatory bodies and researchers often employ a read-across approach. This involves using data from structurally and functionally similar chemicals, known as analogues, to predict the toxicological profile of the target substance. For TINTM, key analogues include Trioctyl Trimellitate (TOTM) and Tris(2-ethylhexyl) trimellitate (TEHT). canada.cacanada.ca

The justification for selecting these analogues is rooted in their structural similarities. All are tri-esters of trimellitic acid (1,2,4-benzenetricarboxylic acid), sharing the same core structure but differing in the length or branching of their alcohol side chains. canada.cacanada.ca TEHT, for instance, has branched C8 side chains, while TINTM possesses branched C9 side chains. canada.ca This structural relationship suggests they are likely to share similar metabolic pathways and, consequently, similar toxicological properties. industrialchemicals.gov.au

TEHT is often considered a primary analogue because a substantial amount of empirical data is available for its hazard characterization, having been evaluated by organizations like the Organisation for Economic Co-operation and Development (OECD). canada.cacanada.ca The data from TEHT is often used as a conservative estimate for the toxicity of longer-chain trimellitates like TINTM, as toxicity is expected to be lower for higher molecular weight compounds within this chemical group. industrialchemicals.gov.au This approach is supported by structure-activity relationships observed with structurally related phthalate esters, where higher molecular weight esters with longer carbon side chains are generally less active. industrialchemicals.gov.au

The selection of analogues is a critical step in the risk assessment process, allowing for the characterization of potential hazards when substance-specific data is limited.

Applicability of (Quantitative) Structure-Activity Relationship Models in Hazard Assessment

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. canada.ca These models are increasingly used in hazard assessment to fill data gaps, prioritize chemicals for further testing, and reduce reliance on animal testing. canada.ca

For trimellitates like TINTM, (Q)SAR models are employed to estimate various properties when empirical data is unavailable. canada.cacanada.ca For instance, physical-chemical properties, which are crucial for understanding a substance's behavior in the body and the environment, can be predicted using these models. canada.ca

The fundamental principle of (Q)SAR is that the biological activity of a chemical is related to its structure. By analyzing the structures of a series of compounds with known activities, a model can be developed to predict the activity of untested chemicals. The reliability of a (Q)SAR prediction depends on the quality of the model and the similarity of the target chemical to the chemicals used to build the model.

In the context of TINTM and other trimellitates, (Q)SAR models can be used to predict properties such as:

Bioavailability: The extent to which the substance is absorbed and becomes available at the site of biological activity.

Metabolism: How the substance is broken down in the body.

Toxicity: The potential for the substance to cause adverse health effects.

The use of (Q)SAR is part of a broader strategy that integrates various data sources, including in vitro, in vivo, and analogue data, to build a comprehensive hazard assessment. canada.ca

Mechanism of Toxicity Research

Understanding the mechanism of toxicity is essential for accurately assessing the risk posed by a chemical. This involves investigating how the substance interacts with biological systems at the cellular and molecular levels to produce adverse effects.

Cellular and Molecular Pathways of Adverse Effects

Research into the specific cellular and molecular pathways affected by TINTM is ongoing. Based on studies of analogue compounds and other non-phthalate plasticizers, potential mechanisms of toxicity are being explored.

For trimellitates in general, there is an interest in whether they exhibit similar endocrine-disrupting properties to some phthalate esters. industrialchemicals.gov.au Some studies on related compounds have suggested potential interactions with endocrine pathways. industrialchemicals.gov.auacs.org For example, studies on the analogue TEHT indicate potential effects on the male reproductive system. canada.ca However, available information suggests that higher molecular weight trimellitates like TINTM are expected to have a lower order of toxicity than analogues with shorter side chains. industrialchemicals.gov.au

The long hydrocarbon chains of TINTM suggest that hydrophobic interactions may play a role in its interaction with biological molecules, which could influence its cellular uptake and distribution. smolecule.com Some studies on other non-phthalate plasticizers have pointed to oxidative stress, inflammation, and apoptosis as potential cellular responses to exposure. acs.org However, more research is needed to determine if these pathways are relevant for TINTM.

Metabolite Formation and Excretion Pathways

The way a substance is metabolized and excreted from the body is a critical determinant of its potential for toxicity and bioaccumulation. For trimellitate esters, including TINTM, the primary metabolic pathway is expected to be hydrolysis. industrialchemicals.gov.ausmolecule.com

This process involves the cleavage of the ester bonds by enzymes, leading to the formation of monoesters and the corresponding alcohol. industrialchemicals.gov.ausmolecule.com These monoesters are generally considered the main metabolites. industrialchemicals.gov.au Further oxidation of these primary metabolites may occur, but these oxidative products are typically found at low levels. industrialchemicals.gov.au

The resulting metabolites are then excreted from the body. Due to their higher molecular weight and partition coefficients compared to some phthalates, the dermal absorption of trimellitates is expected to be low. industrialchemicals.gov.au

Understanding these metabolic pathways is crucial for biomonitoring studies, which can measure the levels of metabolites in urine or blood to assess human exposure. It also informs the understanding of the potential for the parent compound or its metabolites to reach target organs and exert toxic effects.

Analytical Chemistry Methodologies for Triisononyl Trimellitate

Sample Preparation Techniques for Complex Matrices

Extracting TINTM from materials like polymers, indoor dust, or biological samples is a critical first step that significantly influences the accuracy and reliability of the final analysis. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method. Conventional sample preparation methods for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

Solid Phase Extraction (SPE) is a widely utilized technique for sample clean-up and concentration of analytes from complex matrices prior to chromatographic analysis. researchgate.net The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of a different solvent. This process effectively removes interfering components from the sample matrix. rsc.org

For the analysis of plasticizers, including trimellitates in indoor dust, a common approach involves an initial solvent extraction, followed by a clean-up step using a Florisil SPE cartridge, a type of magnesia-silica gel adsorbent. researchgate.netresearchgate.net This fractionation/cleanup step is crucial for removing matrix components that could interfere with the analysis. researchgate.net While SPE is effective, it can sometimes be associated with drawbacks such as poor recovery and reproducibility if not optimized correctly. nih.gov

Table 1: Example of SPE-based Sample Preparation for Plasticizer Analysis

| Parameter | Description | Reference |

|---|---|---|

| Matrix | Indoor Dust | researchgate.net |

| Initial Extraction | Vortex and ultrasonic extraction with organic solvents | researchgate.net |

| SPE Sorbent | Florisil | researchgate.net |

| Purpose | Sample fractionation and clean-up | researchgate.net |

| Subsequent Analysis | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

Solid Phase Microextraction (SPME) is a solvent-free, innovative sample preparation technique that integrates sampling, extraction, and concentration into a single step. rsc.org It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition onto the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. diva-portal.org

SPME is particularly advantageous for analyzing volatile and semi-volatile organic compounds. researchgate.net Headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify volatile compounds, including plasticizers, in materials like food packaging. researchgate.net A novel advancement in this area is Thin Film SPME (TF-SPME), which uses a carbon mesh sheet impregnated with a sorptive phase. gerstelus.com This format offers a larger surface area and sorbent volume, leading to faster extractions and improved recovery for a wide range of compounds compared to traditional SPME fibers. gerstelus.com

Table 2: Applications of SPME in the Analysis of Related Compounds

| Technique | Application | Matrix | Analyte Type | Reference |

|---|---|---|---|---|

| HS-SPME-GC-MS | Analysis of volatile flavor compounds | Yogurt in carton packaging | Volatiles | researchgate.net |

| SPME-GC-MS | Analysis of emissions from collection objects | Museum air/materials | Volatiles | diva-portal.org |

| TF-SPME | Extraction of volatile and semi-volatile compounds | Water, food, industrial materials | Wide polarity range | gerstelus.com |

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.comyoutube.com The process involves mixing the sample with the two solvents and allowing them to separate into layers. The analyte partitions into the solvent in which it is more soluble, allowing for its separation from matrix interferences. youtube.com LLE is often used for washing an organic phase to remove inorganic compounds or to adjust the pH to make acids or bases soluble in the aqueous phase. libretexts.org

While effective, traditional LLE can be time-consuming and require significant volumes of organic solvents. rsc.org To overcome these limitations, various microextraction methods have been developed. These miniaturized versions of LLE use much smaller volumes of solvents, reducing waste and sample requirements. Although specific applications of microextraction for TINTM are not detailed, the principles are widely applied in analytical chemistry for complex sample cleanup. rsc.org For instance, a method for analyzing other complex molecules combined LLE with a subsequent micro-SPE step, demonstrating the modularity of these techniques. nih.gov

Solid Phase Microextraction (SPME)

Chromatographic Separation Techniques

Following sample preparation, chromatographic methods are employed to separate TINTM from other components in the extract before its detection and quantification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. astm.org TINTM, due to its high boiling point, can be analyzed using GC, often with high-temperature columns and specific temperature programming. google.com The method is suitable for determining the purity of monomeric plasticizers and characterizing the major isomers present. astm.org

A typical GC system for plasticizer analysis consists of a sample injector maintained at a high temperature (e.g., 310°C), a chromatographic column where separation occurs, and a detector. google.com For the column, temperature programming is often used, where the temperature is gradually increased to elute high-boiling-point compounds like trimellitates. google.com Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). GC-MS provides not only quantification but also structural information, aiding in the definitive identification of the analyte. Inverse Gas Chromatography (IGC) has also been used to study the compatibility and interaction parameters between TINTM and polymers. researchgate.net

Table 3: Example of GC Conditions for a Related Trimellitate Compound

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | Trioctyl trimellitate (related compound) | google.com |

| Technique | Gas Chromatography (GC) | google.com |

| Injector Temperature | 310°C | google.com |

| Detector Temperature | 310°C (FID) | google.com |

| Column Program | 180°C to 320°C at 10°C/min | google.com |

| Quantification | Internal Standard Method | google.com |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are premier techniques for the analysis of non-volatile or thermally labile compounds. chromatographyonline.compensoft.net When coupled with tandem mass spectrometry (MS/MS), these methods offer exceptional sensitivity and selectivity for quantifying trace levels of plasticizers like TINTM in complex environmental and biological samples. researchgate.net

Analyses of TINTM in matrices such as house dust are frequently performed using UHPLC-MS/MS. semanticscholar.org The liquid chromatograph is typically equipped with a reversed-phase column, such as a C18 column. semanticscholar.org Separation is achieved by pumping a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, through the column. pensoft.netsemanticscholar.org The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, which provides high specificity by monitoring unique precursor-to-product ion transitions for the target analyte. semanticscholar.org This approach allows for the accurate quantification of TINTM even in the presence of numerous other compounds. researchgate.netacs.org

Table 4: Typical UHPLC-MS/MS Parameters for Triisononyl Trimellitate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | semanticscholar.org |

| Matrix | House Dust | semanticscholar.org |

| Column | Luna C18 | semanticscholar.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive | semanticscholar.org |

| MS Operation | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| MRM Transitions | Quantifier: 589.4/127.2, Qualifier: 589.4/319.1 | semanticscholar.org |

| Limit of Quantification (LOQ) | 2.0 ng/g | semanticscholar.orgnih.gov |

Two-Dimensional Chromatography (2D-LC/GC)

The analysis of complex samples containing this compound (TINTM) often necessitates advanced separation techniques to overcome the limitations of single-dimension chromatography. Two-dimensional chromatography, in both its liquid (2D-LC or LCxLC) and gas (GCxGC) forms, provides a significant enhancement in peak capacity and resolving power, making it a powerful tool for the detailed characterization of intricate matrices. lcms.cz

In comprehensive 2D-LC (LCxLC), the entire effluent from the first-dimension column is sequentially transferred to a second-dimension column with a different separation mechanism. rsc.orgshimadzu.com This allows for the separation of co-eluting compounds from the first dimension, providing a much more detailed chromatogram. rsc.orgshimadzu.com The orthogonality of the two separation mechanisms is crucial for maximizing the separation space. lcms.cz For instance, a common setup might involve a non-polar reversed-phase separation in the first dimension followed by a polar stationary phase in the second dimension. While this technique offers superior separation, it can be associated with longer analysis times and requires more complex instrumentation compared to conventional one-dimensional LC. rsc.org

Similarly, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a detector like time-of-flight mass spectrometry (TOF-MS) is highly effective for analyzing volatile and semi-volatile compounds in complex samples. researchgate.netnih.gov This technique is particularly advantageous for identifying trace-level components and resolving co-eluting peaks that would be indistinguishable in a one-dimensional GC analysis. researchgate.net GCxGC has been successfully applied to the analysis of various plasticizers and other non-intentionally added substances (NIAS) in materials such as food contact paperboards. researchgate.nettandfonline.com The enhanced separation power of GCxGC-TOFMS allows for reliable identification of a wide range of compounds, even in highly complex mixtures. researchgate.netnih.gov

Interactive Table: Comparison of 1D and 2D Chromatography for Complex Sample Analysis

| Feature | One-Dimensional (1D) Chromatography | Two-Dimensional (2D) Chromatography |

| Peak Capacity | Lower | Significantly Higher lcms.cz |

| Resolving Power | Limited for complex mixtures | Greatly Increased lcms.cz |

| Analysis Time | Generally shorter | Can be longer, especially for offline LCxLC rsc.org |

| Instrumentation | Simpler | More complex rsc.org |

| Co-elution | Prone to co-elution of peaks | Drastically reduces peak overlap lcms.cz |

| Sample Dilution | Less of an issue | Can be a factor in online LCxLC rsc.org |

Method Validation and Quality Assurance

The validation of analytical methods is a critical process to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. europa.euimeko.org This is particularly important when analyzing for substances like TINTM, where accurate quantification is necessary for regulatory compliance and risk assessment. europa.eumdpi.com

Accuracy, Precision, Sensitivity, and Selectivity Assessments

Method validation involves the assessment of several key performance characteristics as outlined by international guidelines. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples at different concentration levels. researchgate.net For plasticizer analysis, acceptable recovery rates typically fall within a range of 70-120%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 15-20% is generally considered acceptable for trace analysis. researchgate.netnih.gov

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve.

Selectivity (or specificity) is the ability of a method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix. Chromatographic techniques coupled with mass spectrometry (MS) offer high selectivity due to the ability to distinguish compounds based on both their retention time and mass-to-charge ratio. tandfonline.com

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the lower limits of a method's performance. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined by analyzing a series of low-concentration standards and is typically defined as the concentration that produces a signal-to-noise ratio of 3:1. echemi.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is crucial for ensuring that the analytical method is sensitive enough to measure concentrations relevant to regulatory limits or exposure assessments. It is often defined as the concentration that gives a signal-to-noise ratio of 10:1. echemi.com For the analysis of a related trimellitate, trioctyl trimellitate (TOTM), a limit of detection of 0.5 ng/mL and a limit of quantification of 1.0 ng/mL have been reported using an LC-MS/MS method. echemi.com

Interactive Table: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of a measured value to the true value. | Recoveries between 70% and 120%. nih.gov |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) < 20%. researchgate.net |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (R²) > 0.99. researchgate.net |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise (S/N) ratio ≥ 3. echemi.com |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise (S/N) ratio ≥ 10. echemi.com |

Advanced Spectroscopic and Hyphenated Techniques for Characterization

The characterization of this compound and its potential isomers and degradation products often requires the use of advanced spectroscopic and hyphenated analytical techniques. These methods provide detailed structural information and high sensitivity, which are essential for unambiguous identification and quantification.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful. tandfonline.comLiquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for the analysis of plasticizers. nih.gov LC-MS is well-suited for non-volatile compounds like TINTM, while GC-MS is used for more volatile and semi-volatile analytes. tandfonline.com The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, further enhances selectivity and allows for the identification of unknown compounds through accurate mass measurements. researchgate.netresearchgate.net

Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information for structural elucidation. FTIR is useful for identifying the functional groups present in the molecule, such as the ester carbonyl groups and aromatic ring structures characteristic of trimellitates. nih.gov ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure, including the arrangement of the isononyl chains on the trimellitate backbone. nih.gov

Regulatory Science and Risk Assessment Frameworks for Triisononyl Trimellitate

International Regulatory Landscape

The regulation of Triisononyl trimellitate varies across jurisdictions, with major governmental bodies in Europe, North America, and Australia having established specific frameworks for its management.

European Chemicals Agency (ECHA) Regulations and Substance Information

In the European Union, this compound is regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework, managed by the European Chemicals Agency (ECHA). The substance is registered for manufacture and/or import into the European Economic Area at a volume of ≥ 100 to < 1,000 tonnes per year. europa.eu

Under REACH, TINTM has an active registration status. nih.gov The registration dossier provides detailed information on its properties, uses, and classification. europa.eu ECHA identifies its use in polymers, lubricants, and greases, as well as in the manufacturing of plastic and rubber products. europa.eu According to the classification and labelling (C&L) inventory notifications provided by companies to ECHA, the vast majority of reports (96.8%) indicate that the chemical does not meet the criteria for hazard classification under the Globally Harmonized System (GHS). nih.gov However, a small fraction of notifications include a hazard statement for potential long-lasting harmful effects to aquatic life. echemi.com

Table 1: ECHA Substance Identity for this compound

| Identifier | Value | Source |

|---|---|---|

| EC Number | 258-847-9 | europa.eunih.gov |

| CAS Number | 53894-23-8 | europa.eunih.gov |

| Molecular Formula | C₃₆H₆₀O₆ | europa.eunih.gov |

| IUPAC Name | tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | europa.eunih.gov |

| Registration Status | REACH Registered | nih.gov |

United States Environmental Protection Agency (EPA) and Food and Drug Administration (FDA) Guidelines

In the United States, this compound is subject to regulation by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). avient.com The substance is listed on the TSCA Chemical Substance Inventory, and all its components are marked as active or exempt. avient.comtraquisa.com This listing means it is subject to EPA oversight, including Chemical Data Reporting (CDR) requirements. nih.gov Currently, it is not on any specific TSCA priority lists for risk review or proposed test rules. avient.com

The Food and Drug Administration (FDA) lists this compound in its Global Substance Registration System (GSRS). nih.govnih.gov General FDA regulations, such as those found in 21 CFR Parts 175-178, govern adjuvants, polymers, and components of coatings intended for food contact. accustandard.comweber.hu The low toxicity and migration resistance of TINTM make it suitable for these applications, suggesting it falls under these regulatory guidelines for materials that come into contact with food. cognitivemarketresearch.com

Risk Assessment Methodologies

Due to the limited substance-specific toxicological data for this compound, regulatory agencies primarily utilize grouping and read-across approaches for both ecological and human health risk assessments.

Ecological Risk Classification and Characterization

A prominent methodology for assessing ecological risk is the Ecological Risk Classification of Organic Substances (ERC) approach, as used by Canadian authorities. canada.ca This framework characterizes the hazard of a substance using key metrics such as:

Mode of toxic action

Chemical reactivity

Bioavailability

Food web-derived internal toxicity thresholds

Exposure Assessment Models and Scenarios

Exposure assessment for this compound (TINTM) involves evaluating the various ways humans can come into contact with the substance. Since TINTM, like other plasticizers, does not chemically bind to the polymer matrix, it can be released into the environment over time. nih.gov The primary routes of human exposure are through ingestion, dermal contact, and inhalation. nih.gov

Exposure scenarios are constructed to estimate the level of contact under different conditions. epa.gov These scenarios rely on a combination of data and assumptions regarding the sources of release, environmental fate and transport, and the activities of the exposed population. epa.gov For plasticizers like TINTM, common exposure scenarios involve contact with consumer products, indoor environments, and dietary sources.

Indoor Environment: A significant focus of exposure assessment for plasticizers is the indoor environment, where people spend a majority of their time. nih.govnih.gov TINTM can be released from products such as flooring, wall coverings, and automotive interiors. github.comexxonmobilchemical.com It can then accumulate in indoor dust and air. nih.govnih.gov

Dust Ingestion: House dust is a notable reservoir for plasticizers. researchgate.net Studies have detected TINTM in house dust samples. For instance, a study in South China found a median concentration of 64.4 ng/g of TINTM in house dust. nih.govresearchgate.net Ingestion of dust, particularly by children due to hand-to-mouth behavior, is a recognized exposure pathway. satra.comepa.gov

Inhalation: TINTM's low volatility means it is less likely to be present in high concentrations in the gas phase of indoor air compared to more volatile compounds. congruencemarketinsights.comdiva-portal.org However, it can adhere to airborne particles, which can then be inhaled. nih.govepa.gov

Dermal Contact: Direct skin contact with products containing TINTM, as well as contact with contaminated surfaces and dust, constitutes a dermal exposure route. nih.govcanada.ca The extent of absorption through the skin is a key parameter in these assessments. nih.govacs.org

Consumer Products: TINTM is used in a variety of consumer goods. github.com Exposure can occur through direct contact with these items. For example, the Canadian government has estimated human exposure to trimellitates from cosmetics, considering both dermal and oral exposure routes. canada.ca

Dietary Exposure: While less emphasized for high molecular weight plasticizers compared to some lower molecular weight phthalates, dietary exposure is still a potential pathway. This can occur if TINTM migrates from food packaging materials into food. plasticisers.org

Modeling Approaches: Various models are employed to estimate exposure. These can range from simple mass-balance models to more complex pharmacokinetic models that predict the absorption, distribution, metabolism, and excretion of the substance in the body. canada.ca

ConsExpo: This is a software tool used by regulatory bodies to estimate exposure to substances from consumer products. The Canadian screening assessment of trimellitates utilized ConsExpo Web for estimating cosmetic exposures. canada.ca

Indoor Fate Models: These models predict the distribution of chemicals in indoor environments, accounting for factors like emission rates from sources, ventilation, and deposition on surfaces. diva-portal.org

Read-Across: In the absence of substance-specific data, a read-across approach may be used. This involves using data from structurally similar chemicals to predict the properties and potential exposure of the substance of interest. canada.cacanada.ca

Below is an interactive data table summarizing findings from exposure-related studies on TINTM and other alternative plasticizers.

Policy Implications and Chemical Management Strategies

The use and regulation of plasticizers like this compound are influenced by broader policy discussions around chemical safety and sustainability. Key considerations include the potential for "regrettable substitution," the push for greener chemical alternatives, and the ongoing evolution of regulatory frameworks.